molecular formula C18H25N3O3 B7074309 N-[5-[[2-(4-methylcyclohexyl)oxyacetyl]amino]pyridin-2-yl]cyclopropanecarboxamide

N-[5-[[2-(4-methylcyclohexyl)oxyacetyl]amino]pyridin-2-yl]cyclopropanecarboxamide

Cat. No.: B7074309
M. Wt: 331.4 g/mol
InChI Key: UGGHBQOXVGWLLK-UHFFFAOYSA-N
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Description

N-[5-[[2-(4-methylcyclohexyl)oxyacetyl]amino]pyridin-2-yl]cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane carboxamide group attached to a pyridine ring, which is further substituted with a 4-methylcyclohexyl group

Properties

IUPAC Name

N-[5-[[2-(4-methylcyclohexyl)oxyacetyl]amino]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-12-2-7-15(8-3-12)24-11-17(22)20-14-6-9-16(19-10-14)21-18(23)13-4-5-13/h6,9-10,12-13,15H,2-5,7-8,11H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGHBQOXVGWLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OCC(=O)NC2=CN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[[2-(4-methylcyclohexyl)oxyacetyl]amino]pyridin-2-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the cyclopropane carboxamide: This can be achieved through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Substitution on the pyridine ring: The pyridine ring is functionalized with the 4-methylcyclohexyl group through a nucleophilic substitution reaction.

    Coupling of the two fragments: The final step involves coupling the cyclopropane carboxamide with the substituted pyridine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-[[2-(4-methylcyclohexyl)oxyacetyl]amino]pyridin-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-[[2-(4-methylcyclohexyl)oxyacetyl]amino]pyridin-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-[[2-(4-methylcyclohexyl)oxyacetyl]amino]pyridin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide
  • N-(4-methylcyclohexyl)acetamide

Uniqueness

N-[5-[[2-(4-methylcyclohexyl)oxyacetyl]amino]pyridin-2-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the combination of a cyclopropane carboxamide group with a substituted pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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